Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate is a complex organic compound with a multifaceted structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate involves multiple steps. The process typically starts with the preparation of the phenethyl alcohol derivative, followed by the introduction of the diethylaminoethoxy group and the hydroxyphenyl group. The final step involves the formation of the citrate salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The industrial methods also focus on optimizing reaction times and temperatures to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the specific functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes, modulating their activity. The exact mechanism involves binding to the active sites of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Phenethyl alcohol: A simpler analog with fewer functional groups.
4-Hydroxyphenethyl alcohol: Shares the hydroxyphenyl group but lacks the diethylaminoethoxy and citrate components.
2-Phenylethanol: Another related compound with a similar core structure.
Uniqueness
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various scientific fields.
Properties
CAS No. |
35263-96-8 |
---|---|
Molecular Formula |
C35H45NO11 |
Molecular Weight |
655.7 g/mol |
IUPAC Name |
4-[1-[4-[2-(diethylamino)ethoxy]phenyl]-1-hydroxy-2-(4-methoxyphenyl)butyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C29H37NO4.C6H8O7/c1-5-28(22-8-16-26(33-4)17-9-22)29(32,23-10-14-25(31)15-11-23)24-12-18-27(19-13-24)34-21-20-30(6-2)7-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-19,28,31-32H,5-7,20-21H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
DFDFYJOAECKIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)OCCN(CC)CC)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.